1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
The compound “1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione” has a CAS Number of 341967-22-4 and a linear formula of C17H11Cl3N2O3 . It is a solid substance with a molecular weight of 397.64 . The IUPAC name for this compound is 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2,4,5-imidazolidinetrione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H11Cl3N2O3/c18-11-4-1-3-10(7-11)8-21-15(23)16(24)22(17(21)25)9-12-13(19)5-2-6-14(12)20/h1-7H,8-9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 397.64 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the sources I have access to.Scientific Research Applications
Synthesis and Structural Analysis
Imidazolidinetrionylsaccharin derivatives, including compounds with imidazolidine-2,4,5-trione structures, have been synthesized through multiple reaction steps involving 1-methyl-urea and oxalyl chloride. These compounds have been subject to biological testing, including plant response, insect, and fungicide screenings, indicating their potential utility in agricultural or pest control applications (Jung et al., 2003).
Another study focused on the crystal structure of a compound featuring an imidazolidine ring, demonstrating the ring's envelope conformation and providing insights into the stereochemistry and potential reactivity of such molecules (Rivera et al., 2013).
Biological Activity
The exploration of imidazolidinetrione derivatives has extended to evaluating their biological activities. For instance, certain derivatives have shown promise in pharmacological and agrochemical applications, pointing to their relevance in developing new compounds with desired properties (Lee et al., 2010).
Additionally, imidazolidine compounds have been linked to significant central activity, including antinociceptive and serotonergic effects, highlighting their potential in developing new therapeutic agents (Matosiuk et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-11-4-1-3-10(7-11)8-21-15(23)16(24)22(17(21)25)9-12-13(19)5-2-6-14(12)20/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWGERFRKGPVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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